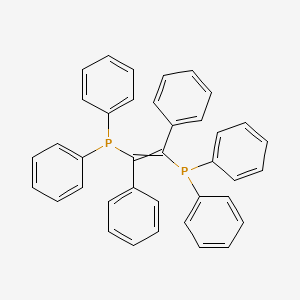
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) is an organophosphorus compound that features a central ethene backbone with two diphenylphosphane groups attached to each carbon of the ethene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) typically involves the reaction of diphenylphosphane with a suitable precursor that contains the ethene backbone. One common method is the reaction of diphenylphosphane with 1,2-dibromo-1,2-diphenylethene under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane groups.
Industrial Production Methods
Industrial production of (1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperatures, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with specific interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other interacting species.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand with three phenyl groups attached to a central phosphorus atom.
Bis(diphenylphosphino)methane: A bidentate ligand with two diphenylphosphane groups attached to a central methylene group.
1,2-Bis(diphenylphosphino)ethane: A similar compound with an ethane backbone instead of an ethene backbone.
Uniqueness
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) is unique due to its ethene backbone, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the formation of specific metal complexes and advanced materials.
Propiedades
Número CAS |
65282-01-1 |
|---|---|
Fórmula molecular |
C38H30P2 |
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
(2-diphenylphosphanyl-1,2-diphenylethenyl)-diphenylphosphane |
InChI |
InChI=1S/C38H30P2/c1-7-19-31(20-8-1)37(39(33-23-11-3-12-24-33)34-25-13-4-14-26-34)38(32-21-9-2-10-22-32)40(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
Clave InChI |
CJHLSKKKSFWTBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



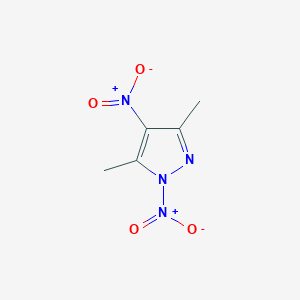

![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)
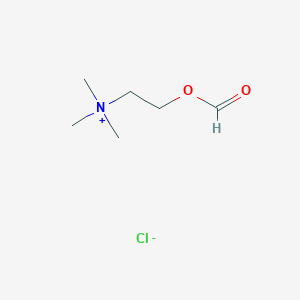
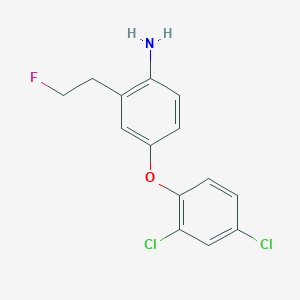
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
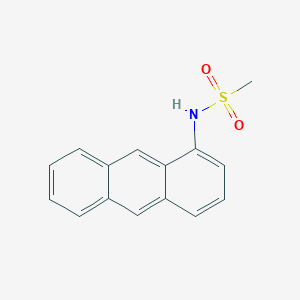
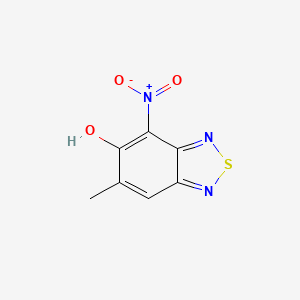
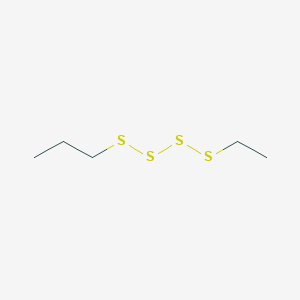
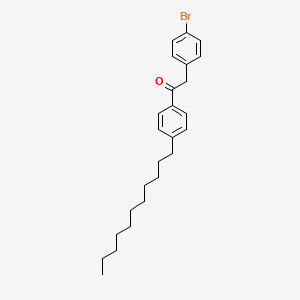
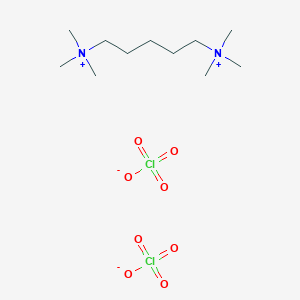
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
